
PS-C2
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Description
PS-C2 is a novel potent and photoswitchable allosteric covalent inhibitor of small GTPase.
Q & A
Basic Research Questions
Q. How to formulate a research question for studying PS-C2’s biochemical mechanisms?
- Methodological Answer : Use the P-E/I-C-O framework to structure your question:
- Population (P) : Define the biological system or organism (e.g., in vitro cell lines, murine models).
- Exposure/Intervention (E/I) : Specify this compound’s application (e.g., dosage, administration route).
- Comparison (C) : Identify control groups (e.g., untreated samples, alternative compounds).
- Outcome (O) : Measure biochemical endpoints (e.g., gene expression, protein activity).
- Example: “Does this compound (E) inhibit oxidative stress (O) in human hepatocytes (P) compared to N-acetylcysteine (C)?”
- Validate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What experimental designs are optimal for initial this compound toxicity studies?
- Methodological Answer :
- Dose-response assays : Use logarithmic concentration ranges to establish IC₅₀ values.
- Positive/Negative controls : Include known toxicants and untreated cohorts to validate assay sensitivity.
- Replication : Triplicate measurements to account for biological variability.
- Reference for data collection strategies and for primary research design principles.
Q. How to conduct a systematic literature review on this compound’s existing research?
- Methodological Answer :
- Search Strategy : Combine keywords (e.g., “this compound,” “synthesis,” “mechanism”) across databases (PubMed, Scopus) using Boolean operators.
- Screening : Apply PRISMA guidelines to filter studies by relevance, excluding non-peer-reviewed sources.
- Data Extraction : Tabulate findings (e.g., methodologies, contradictions) using tools like Excel or NVivo.
- Use COSMOS-E guidelines () to address observational study biases.
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported efficacy across studies?
- Methodological Answer :
- Meta-analysis : Pool data from heterogeneous studies using random-effects models to account for variability.
- Sensitivity Analysis : Test if outliers or specific methodologies (e.g., in vivo vs. in vitro) drive discrepancies.
- Mechanistic Triangulation : Cross-validate findings with orthogonal assays (e.g., CRISPR knockouts, structural simulations).
- Reference for combining study designs and for evaluating research rigor.
Q. What computational strategies integrate multi-omics data in this compound research?
- Methodological Answer :
- Pipeline Development : Use bioinformatics tools (e.g., MetaboAnalyst, STRING) to correlate transcriptomic, proteomic, and metabolomic datasets.
- Network Analysis : Identify hub genes/proteins affected by this compound using centrality metrics.
- Machine Learning : Train models (e.g., random forests) to predict this compound’s off-target effects from high-throughput screens.
- Leverage aggregation search principles ( ) for cross-disciplinary data integration.
Q. How to optimize this compound’s experimental protocols for reproducibility?
- Methodological Answer :
- Pre-registration : Document hypotheses, methods, and analysis plans on platforms like Open Science Framework.
- Blinded Analysis : Separate data collection and interpretation teams to reduce bias.
- Method Reporting : Adopt ARRIVE 2.0 guidelines for in vivo studies or MIAME for omics data.
- Reference for criteria on data quality and for academic writing standards.
Q. Data Analysis & Interpretation
Q. Which statistical methods are appropriate for this compound’s dose-dependent effects?
- Methodological Answer :
- Non-linear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with Post Hoc Tests : Compare multiple dose groups while controlling for Type I errors.
- Bayesian Hierarchical Models : Account for nested experimental designs (e.g., multi-lab studies).
- See for aligning data collection with scientific questions.
Q. How to address missing data in longitudinal this compound studies?
- Methodological Answer :
- Imputation Techniques : Use multiple imputation by chained equations (MICE) for small gaps.
- Censoring Analysis : Apply Kaplan-Meier estimators if data loss is non-random (e.g., subject dropout).
- Robustness Checks : Compare complete-case vs. imputed datasets to assess bias.
- Reference for handling primary data limitations.
Q. Methodological Design Trends
Table 1 : Common methodological approaches in compound research (adapted from ):
Methodology | Prevalence | Use Case for this compound Research |
---|---|---|
Multiple case studies | 26% | Cross-species toxicity comparisons |
Literature reviews | 16% | Hypothesis generation for mechanisms |
Single case studies | 16% | Pilot efficacy assays |
Conceptual papers | 37% | Theoretical modeling of interactions |
Properties
Molecular Formula |
C14H10Cl3N3O |
---|---|
Molecular Weight |
342.604 |
IUPAC Name |
(E)-2-Chloro-N-(4-((2,4-dichlorophenyl)diazenyl)phenyl)acetamide |
InChI |
InChI=1S/C14H10Cl3N3O/c15-8-14(21)18-10-2-4-11(5-3-10)19-20-13-6-1-9(16)7-12(13)17/h1-7H,8H2,(H,18,21)/b20-19+ |
InChI Key |
DJBLMFOQZJUHKY-FMQUCBEESA-N |
SMILES |
O=C(NC1=CC=C(/N=N/C2=CC=C(Cl)C=C2Cl)C=C1)CCl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PS-C2; PS C2; PSC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.